Etoposide D4
Description
Etoposide (C₂₉H₃₂O₁₃), a topoisomerase II inhibitor, is a semi-synthetic derivative of podophyllotoxin used to treat various cancers, including leukemia, lung cancer, and lymphomas . It induces DNA damage by stabilizing the transient DNA-topoisomerase II complex, leading to double-strand breaks and apoptosis. Recent studies highlight its dose-dependent effects: high doses (50 µM) trigger rapid caspase-3-mediated apoptosis, while low doses (0.5 µM) promote caspase-2-dependent, caspase-3-independent apoptosis with granulocytic differentiation . These divergent pathways are mediated by the DNA damage response (DDR), which regulates cell fate based on damage severity .
Properties
Molecular Formula |
C₂₉H₂₈D₄O₁₃ |
|---|---|
Molecular Weight |
592.58 |
Synonyms |
(5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d3; EPEG-d4; P 16-213-d4; VePesid-d4; Vepesid J-d4; Zuyeyidal-d4; trans-Etoposi |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Etoposide belongs to the podophyllotoxin derivative family. Below is a detailed comparison with structurally and mechanistically related compounds:
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Mechanistic and Efficacy Comparison
Notes:
- Teniposide is ~10× more potent than etoposide in MYB inhibition and cytotoxicity .
- Etoposide phosphate achieves comparable pharmacokinetics (AUC, Cₘₐₓ) to etoposide but with easier formulation .
- Low-dose etoposide (0.5 µM) uniquely induces granulocytic differentiation via DDR, a feature absent in teniposide or etoposide phosphate .
Research Findings and Clinical Implications
- Dose-Dependent Apoptosis : High-dose etoposide (50 µM) causes caspase-3-mediated apoptosis within 24 hours, while low-dose (0.5 µM) triggers caspase-2-dependent apoptosis over 72 hours, alongside differentiation markers (e.g., superoxide production, granularity) .
- DDR as a Mediator : Caffeine (ATM/ATR inhibitor) blocks low-dose etoposide effects, confirming DDR's role in apoptosis type and differentiation .
- Metronomic Therapy: Low-dose etoposide mimics metronomic regimens, suppressing repopulation by avoiding caspase-3-driven "phoenix rising" pathways .
- Combination Therapies :
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the efficacy of Etoposide D4 in scavenging reactive oxygen species (ROS) in cellular models?
- Methodological Answer : Use glucose-deprived astrocyte models exposed to peroxynitrite (ONOO⁻) donors like SIN-1 to simulate oxidative stress. Measure cytotoxicity via lactate dehydrogenase (LDH) release assays and glutathione (GSH) depletion using fluorescence microplate readers (e.g., monochlorobimane-GSH complex at 400/480 nm excitation/emission). Include pre-treatment and co-treatment protocols with this compound to evaluate dose-dependent scavenging effects . Validate peroxynitrite scavenging with dihydrorhodamine 123 (DHR) oxidation assays, where reduced fluorescence intensity indicates direct interaction with ONOO⁻ .
Q. What experimental controls are essential when studying this compound’s dual role in cell cycle inhibition and ROS modulation?
- Methodological Answer : Include flow cytometry with propidium iodide staining to analyze cell cycle distribution (G1/S vs. G2/M phases) and confirm whether cytoprotection correlates with cell cycle arrest. Use cyclin-dependent kinase inhibitors (e.g., mimosine for G1/S) as comparators to isolate scavenging effects from cell cycle-blocking mechanisms. Measure mitochondrial dysfunction markers (e.g., ATP levels, cytochrome c release) to distinguish ROS scavenging from indirect metabolic stabilization .
Q. How can researchers ensure reproducibility in measuring this compound’s impact on nitric oxide (NO) and superoxide anion (O₂⁻) levels?
- Methodological Answer : Quantify NO release using Clark-type electrodes calibrated daily with S-nitroso-N-acetylpenicillamine (SNAP) and cysteine. For O₂⁻, employ lucigenin-based chemiluminescence assays with xanthine/xanthine oxidase systems, subtracting background signals using superoxide dismutase (SOD) controls . Normalize data to protein content via bicinchoninic acid (BCA) assays to account for cell density variations .
Advanced Research Questions
Q. How should conflicting data on this compound’s primary mechanism (cell cycle arrest vs. direct ROS scavenging) be resolved?
- Methodological Answer : Conduct parallel experiments in proliferating vs. non-proliferating cell lines (e.g., serum-starved astrocytes). Compare LDH release and caspase-3 activation in both conditions under identical oxidative stress. Use RNA-seq or proteomics to identify differential expression of cell cycle regulators (e.g., p53, cyclins) versus antioxidant genes (e.g., glutathione peroxidase). Validate findings with genetic knockout models (e.g., p53⁻/⁻ cells) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with small sample sizes?
- Methodological Answer : Apply two-way ANOVA with post-hoc Scheffe’s test for multi-group comparisons (e.g., varying this compound concentrations and ROS sources). Use non-parametric tests (e.g., Kruskal-Wallis) if data violate normality assumptions. For dose-response curves, fit nonlinear regression models (e.g., log(inhibitor) vs. response) with 95% confidence intervals, reporting IC₅₀ values and Hill slopes .
Q. How can researchers integrate pharmacokinetic data for this compound into in vitro studies to enhance translational relevance?
- Methodological Answer : Simulate physiological concentrations using plasma protein binding assays (e.g., equilibrium dialysis) and adjust dosing based on published human pharmacokinetic profiles. Incorporate metabolic stability tests (e.g., liver microsome incubations) to estimate deuterium retention rates and active metabolite formation. Cross-reference with deuterium isotope effects on cytochrome P450 interactions .
Q. What strategies mitigate batch-to-batch variability in deuterated compounds like this compound during long-term studies?
- Methodological Answer : Characterize each batch via LC-MS to confirm deuterium incorporation (>98% purity) and assess stability under storage conditions (e.g., -80°C vs. lyophilization). Include internal standards (e.g., deuterated analogs of etoposide metabolites) in mass spectrometry workflows to normalize instrument variability .
Data Interpretation and Reporting Guidelines
Q. How should researchers address discrepancies between in vitro ROS scavenging data and in vivo efficacy studies?
- Methodological Answer : Perform ex vivo validation using brain homogenates or cerebrospinal fluid from animal models to measure residual this compound and ROS metabolites (e.g., 3-nitrotyrosine for ONOO⁻). Correlate findings with behavioral outcomes (e.g., motor function tests in neurotoxicity models) to contextualize scavenging efficacy .
Q. What ethical considerations are critical when designing studies involving this compound and primary cell lines?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for primary cell isolation (e.g., astrocytes from neonatal rodents). Document donor source, passage number, and mycoplasma testing to ensure reproducibility. For human-derived cells, anonymize data and obtain informed consent for secondary use .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
